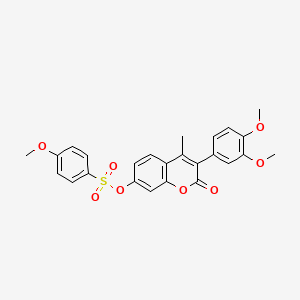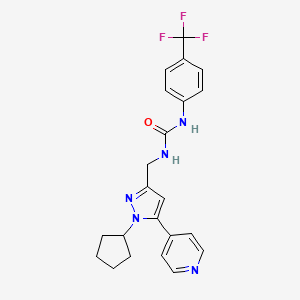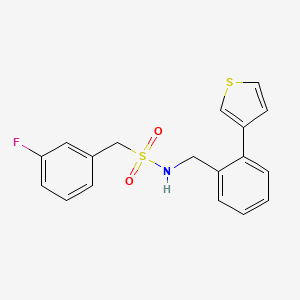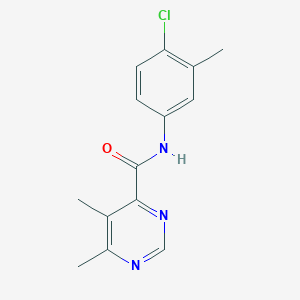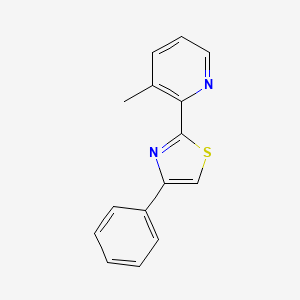
2-(3-Methyl-2-pyridyl)-4-phenylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole” is a solid substance with the empirical formula C15H12N2OS . It’s important to note that this compound is not exactly the same as the one you asked about, but it has a similar structure .
Synthesis Analysis
While specific synthesis methods for “2-(3-Methyl-2-pyridyl)-4-phenylthiazole” were not found, a general method for synthesizing similar compounds involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can vary widely. For instance, bis (3-methyl-2-pyridyl)ditelluride and pyridyl tellurolate complexes of zinc, cadmium, mercury have been synthesized and characterized, and their conversion to metal telluride nanoparticles has been studied .科学的研究の応用
1. Gastric H+/K+-ATPase Inhibition
4-(2-Pyridyl)-5-phenylthiazoles, structurally related to 2-(3-Methyl-2-pyridyl)-4-phenylthiazole, are recognized as reversible, potassium-competitive inhibitors of gastric H+/K+-ATPase. This suggests potential applications in treating gastric acid-related disorders (Ife et al., 1995).
2. Fluorescent Sensing for Fe(III)
2-Pyridylthiazole derivatives, including compounds like 4-phenyl-2-(2-pyridyl)thiazole, demonstrate potential as intramolecular charge transfer-based ratiometric fluorescent sensors for iron (III). They show specific reactions to Fe(III) ions, suggesting use in detecting and quantifying iron levels (Wang et al., 2016).
3. Optical Properties and Hyperpolarizability
The compound 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole, closely related to 2-(3-Methyl-2-pyridyl)-4-phenylthiazole, has been studied for its linear and nonlinear optical susceptibilities. This research indicates potential applications in materials science, particularly in optical technologies (Reshak et al., 2011).
4. Antibacterial Applications
Phenylthiazole derivatives, related structurally to 2-(3-Methyl-2-pyridyl)-4-phenylthiazole, have been investigated for their antibacterial properties. This includes potential applications in combating bacterial resistance to conventional antibiotics (Fan et al., 2020).
5. Antimicrobial and Antioxidant Activities
Derivatives of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole have been synthesized and evaluated for their antimicrobial and antioxidant activities, indicating the potential of 2-(3-Methyl-2-pyridyl)-4-phenylthiazole in similar applications (Tay et al., 2022).
特性
IUPAC Name |
2-(3-methylpyridin-2-yl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-11-6-5-9-16-14(11)15-17-13(10-18-15)12-7-3-2-4-8-12/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAHJLLDGODHBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-2-pyridyl)-4-phenylthiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2414226.png)
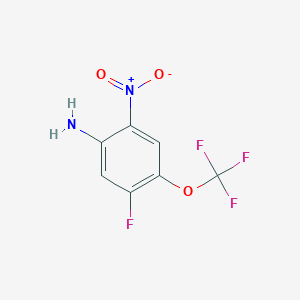

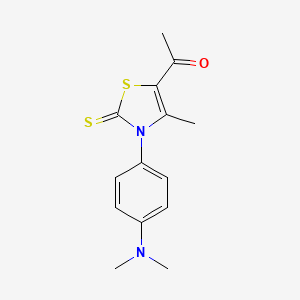
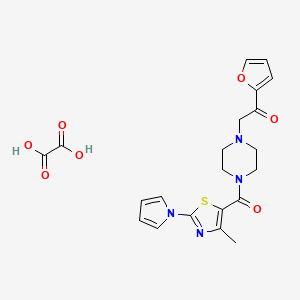
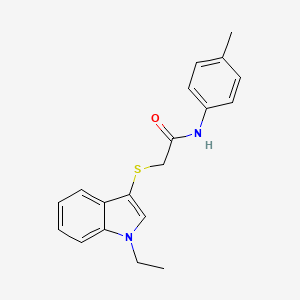
![(4-Fluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2414236.png)
![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)
